GW1929

Description

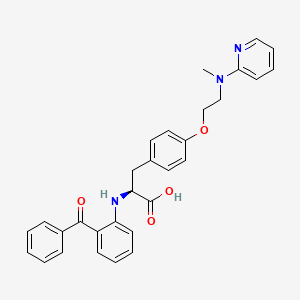

activates peroxisome proliferator-activated receptor-gamma; structure in first source

Propriétés

IUPAC Name |

(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29N3O4/c1-33(28-13-7-8-18-31-28)19-20-37-24-16-14-22(15-17-24)21-27(30(35)36)32-26-12-6-5-11-25(26)29(34)23-9-3-2-4-10-23/h2-18,27,32H,19-21H2,1H3,(H,35,36)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQMRBZOBKYXCG-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9043803 | |

| Record name | GW1929 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196808-24-9 | |

| Record name | GW 1929 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196808-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GW 1929 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196808249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW1929 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-1929 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8S066WKF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GW1929

Audience: Researchers, scientists, and drug development professionals.

Abstract

GW1929 is a potent and highly selective N-aryl tyrosine-based, non-thiazolidinedione agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][2] As a member of the nuclear receptor superfamily of ligand-activated transcription factors, PPARγ is a key regulator of glucose and lipid homeostasis, inflammation, and cell differentiation.[1][2][3] this compound has demonstrated significant efficacy in preclinical models of type 2 diabetes, neuroinflammation, and renal injury, primarily through its robust activation of PPARγ signaling pathways.[2][4][5] This document provides a comprehensive overview of the molecular mechanism of action of this compound, supported by quantitative pharmacological data, detailed experimental methodologies, and visual representations of its core signaling pathways.

Core Mechanism of Action: PPARγ Activation

The primary mechanism of action of this compound is its function as a direct agonist of PPARγ. The process begins with the binding of this compound to the ligand-binding domain of PPARγ within the cytoplasm. This binding event induces a conformational change in the receptor, promoting its heterodimerization with the Retinoid X Receptor (RXR).[1] The activated this compound-PPARγ-RXR complex then translocates into the nucleus.[1]

Inside the nucleus, the complex recognizes and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[6] Upon binding to PPREs, the complex recruits a suite of co-activator proteins, which facilitates the assembly of the transcriptional machinery and initiates the transcription of downstream genes.[1] This targeted gene regulation is the foundation for the diverse physiological effects of this compound.

Quantitative Pharmacological Profile

This compound exhibits high affinity and potent activation of human and murine PPARγ, with significant selectivity over other PPAR subtypes. This selectivity minimizes off-target effects and contributes to its focused therapeutic action.

| Parameter | Receptor Subtype | Species | Value | Reference |

| Binding Affinity (pKi) | PPARγ | Human | 8.84 | [4][7][8] |

| PPARα | Human | < 5.5 | [4][7] | |

| PPARδ | Human | < 6.5 | [4][7] | |

| Binding Affinity (Ki) | PPARγ | - | 1.4 nM | [2] |

| Functional Potency (pEC50) | PPARγ | Human | 8.56 | [4][7][8] |

| PPARγ | Murine | 8.27 | [4][7][8] | |

| Selectivity | PPARγ vs. PPARα/δ | - | > 1,000-fold | [2] |

Downstream Cellular and Physiological Effects

The activation of PPARγ by this compound initiates a cascade of downstream events, leading to significant therapeutic effects across various biological systems.

Metabolic Regulation

This compound has profound effects on glucose and lipid metabolism, making it effective in models of type 2 diabetes.[2] It improves insulin sensitivity, reduces plasma glucose and free fatty acid levels, and regulates the expression of genes involved in glucose transport, such as GLUT4.[3][4][9] In Zucker diabetic fatty (ZDF) rats, oral administration of this compound reverses the diabetic phenotype.[2][4]

Anti-Inflammatory Action

A key consequence of PPARγ activation is the suppression of inflammatory responses. This compound has been shown to reduce the expression of multiple pro-inflammatory mediators, including COX-2, iNOS, MMP-9, TNFα, and IL-6.[4][10] One of its primary anti-inflammatory mechanisms involves promoting the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[1] This shift is crucial for resolving inflammation and promoting tissue repair.[1]

Neuroprotection and Anti-Apoptosis

This compound demonstrates significant neuroprotective potential.[4] In models of cerebral ischemia-reperfusion injury and toxin-induced neurotoxicity, it suppresses neuronal apoptosis by inhibiting caspase-3 activity and reducing apoptotic DNA fragmentation.[2][4][11] This is linked to its ability to reduce inflammation in the central nervous system.[2] Furthermore, this compound has been shown to mitigate renal cell apoptosis in models of cisplatin-induced nephrotoxicity.[5]

Key Experimental Methodologies

The mechanisms of this compound have been elucidated through a variety of in vitro and in vivo experimental models.

In Vitro: PPRE-Luciferase Reporter Gene Assay

This assay is used to quantify the transcriptional activity of PPARγ in response to a ligand.

-

Objective: To measure the ability of this compound to activate gene transcription via PPREs.

-

Methodology:

-

Cell Culture: A suitable cell line (e.g., HEK293T, HepG2) is cultured in appropriate media.

-

Transfection: Cells are co-transfected with two plasmids: an expression vector for human PPARγ and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.

-

Treatment: After a post-transfection period (typically 24 hours), the cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for a defined period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

-

Lysis and Luminescence Reading: Cells are lysed, and the luciferase substrate is added to the lysate. The resulting luminescence, which is proportional to the transcriptional activity of PPARγ, is measured using a luminometer.

-

Data Analysis: Luminescence values are normalized to a control (e.g., total protein concentration or a co-transfected control plasmid) and used to calculate EC50 values.

-

In Vivo: Zucker Diabetic Fatty (ZDF) Rat Model

This model is used to assess the anti-diabetic efficacy of PPARγ agonists.

-

Objective: To evaluate the effect of this compound on hyperglycemia, hyperlipidemia, and insulin resistance.

-

Methodology:

-

Animal Model: Male Zucker diabetic fatty (ZDF) rats, which spontaneously develop obesity, insulin resistance, and type 2 diabetes, are used.

-

Acclimation: Animals are acclimated for a period before the study begins. Baseline measurements of body weight, blood glucose, and plasma lipids are taken.

-

Dosing: Rats are randomly assigned to treatment groups and dosed daily via oral gavage (p.o.) with this compound (e.g., 0.5, 1, 5 mg/kg) or a vehicle control for a specified duration (e.g., 14 days).[4][7]

-

Monitoring: Body weight and food/water intake are monitored regularly. Non-fasted plasma glucose levels are measured periodically throughout the study.[4]

-

Terminal Procedures: At the end of the treatment period, terminal blood samples are collected to measure plasma glucose, insulin, triglycerides, and free fatty acids. Tissues such as liver, fat, and muscle may be collected for further analysis (e.g., gene expression studies).

-

Data Analysis: Statistical analysis is performed to compare the metabolic parameters between this compound-treated groups and the vehicle control group.

-

Summary of In Vivo Efficacy

This compound has demonstrated efficacy across multiple preclinical models, highlighting its therapeutic potential.

| Disease Model | Species | Dosing Regimen (p.o.) | Key Outcomes | Reference |

| Type 2 Diabetes | Zucker Diabetic Fatty Rat | 0.5, 1, 5 mg/kg for 14 days | Decreased non-fasted plasma glucose; Increased glucose-stimulated insulin secretion. | [4][7] |

| Cerebral Ischemia | - | - | Reduced inflammation and apoptotic DNA fragmentation; Ameliorated neurological damage. | [2][9] |

| Neurotoxicity | Mouse | - | Reduced TBBPA-induced neurotoxicity and apoptosis in neocortical cells. | [7][11] |

| Cachexia | Mouse | 10 mg/kg | Amelioration of muscle loss in tumour-bearing mice. | [4] |

| Nephrotoxicity | Mouse | - | Attenuated cisplatin-stimulated nephrotoxicity and oxidative stress; Reduced renal cell apoptosis. | [5] |

Conclusion

This compound is a well-characterized, potent, and selective PPARγ agonist. Its mechanism of action is centered on the direct binding and activation of PPARγ, leading to the transcriptional regulation of a wide array of genes. This activity translates into robust therapeutic effects, including improved metabolic control, potent anti-inflammatory action, and significant cytoprotection in various tissues. The comprehensive data available on this compound make it a valuable tool for research into PPARγ biology and a reference compound in the development of novel therapeutics for metabolic and inflammatory diseases.

References

- 1. PPAR-γ Agonist this compound Targeted to Macrophages with Dendrimer–Graphene Nanostars Reduces Liver Fibrosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Transcriptional regulation of the GLUT4 gene: from PPAR-gamma and FOXO1 to FFA and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (an agonist of PPARγ) inhibits excessive production of reactive oxygen species in cisplatin-stimulated renal tubular epithelial cells, hampers cell apoptosis, and ameliorates renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genomewide Analyses Define Different Modes of Transcriptional Regulation by Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) | PLOS One [journals.plos.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. apexbt.com [apexbt.com]

- 11. PPAR-γ agonist this compound but not antagonist GW9662 reduces TBBPA-induced neurotoxicity in primary neocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

GW1929: A Potent and Selective PPARγ Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GW1929 is a potent, non-thiazolidinedione (TZD) agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) with high selectivity. As a ligand-activated transcription factor, PPARγ is a key regulator of adipogenesis, glucose homeostasis, and inflammation. The selective activation of PPARγ by this compound has demonstrated significant therapeutic potential in preclinical models of diabetes, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive overview of this compound, including its chemical properties, binding affinity, and biological activities. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of quantitative data and visualization of relevant signaling pathways to facilitate further research and drug development efforts.

Chemical Properties and Structure

This compound, with the chemical name N-(2-benzoylphenyl)-O-[2-(methyl-2-pyridinylamino)ethyl]-L-tyrosine, is a tyrosine-based compound. Its chemical structure is distinct from the thiazolidinedione class of PPARγ agonists.

| Property | Value |

| Chemical Formula | C₃₀H₂₉N₃O₄ |

| Molecular Weight | 495.6 g/mol |

| CAS Number | 196808-24-9 |

Chemical structure of this compound.

Image Credit: MedchemExpress

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity as a PPARγ agonist.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Species | Value | Reference |

| pKi (human PPARγ) | Human | 8.84 | [1][2] |

| Ki (human PPARγ) | Human | 1.4 nM | [3] |

| pEC50 (human PPARγ) | Human | 8.56 | [1][2] |

| EC50 (human PPARγ) | Human | 6.2 nM | [4] |

| pEC50 (murine PPARγ) | Murine | 8.27 | [1][2] |

| EC50 (murine PPARγ) | Murine | 10 nM (approx.) | [5] |

| EC50 (murine PPARγ) | Murine | 13 nM | [4] |

| IC50 (L-type VDCC) | Not Specified | 5.0 μM | [6] |

Table 2: Selectivity of this compound for PPAR Subtypes

| PPAR Subtype | Selectivity vs. PPARγ | pKi / pEC50 | Reference |

| PPARα | >1000-fold | < 5.5 | [1][2] |

| PPARδ | >1000-fold | < 6.5 | [1][2] |

Signaling Pathways

This compound exerts its biological effects by activating PPARγ, which then heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the regulation of their expression. Key signaling pathways influenced by this compound include the regulation of genes involved in inflammation, glucose metabolism, and macrophage polarization.

Caption: this compound activates PPARγ, leading to the formation of a heterodimer with RXR and subsequent regulation of target gene expression.

This compound has been shown to modulate inflammatory responses by antagonizing the activity of pro-inflammatory transcription factors such as NF-κB.

Caption: this compound-activated PPARγ inhibits the NF-κB pathway, reducing the expression of pro-inflammatory genes.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Ligand Binding Assay (Scintillation Proximity Assay)

This protocol determines the binding affinity of this compound to the PPARγ ligand-binding domain (LBD).

Materials:

-

Bacterially expressed and biotinylated human PPARγ LBD

-

Streptavidin-modified Scintillation Proximity Assay (SPA) beads

-

[³H]BRL49653 (radioligand)

-

This compound

-

Troglitazone (positive control)

-

96-well microplates

-

Assay buffer

Procedure:

-

Pre-bind the biotinylated PPARγ LBD to the streptavidin-modified SPA beads.

-

In a 96-well plate, add varying concentrations of this compound or troglitazone.

-

Add the PPARγ LBD-bound SPA beads to each well.

-

Add 10 nM of the radioligand [³H]BRL49653 to each well to a final volume of 100 µL.

-

Incubate the plate at room temperature with gentle shaking.

-

Measure the radioactivity in each well using a scintillation counter. The displacement of the radioligand by this compound results in a decrease in the scintillation signal.

-

Calculate the Ki value from the competition binding data.

Caption: Workflow for the Scintillation Proximity Assay to determine this compound binding affinity.

In Vitro Macrophage Polarization Assay

This protocol assesses the effect of this compound on macrophage polarization.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

TNF-α

-

This compound (or this compound-conjugated nanoparticles)

-

Control (e.g., mannitol-conjugated nanoparticles)

-

6-well plates

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

Procedure:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO₂.

-

Seed the cells in 6-well plates at a density of 2 x 10⁴ cells/cm² in DMEM with 1% FBS.

-

To induce a pro-inflammatory M1 phenotype, stimulate the cells with TNF-α (e.g., 5 ng/mL).

-

Treat the stimulated cells with this compound (or this compound-conjugated nanoparticles) or the control for a specified period (e.g., 3 days).

-

After treatment, harvest the cells and extract total RNA.

-

Perform qRT-PCR to analyze the gene expression of M1 markers (e.g., NOS2, COX-2) and M2 markers (e.g., IL-10, MRC1, ARG1).

-

Analyze the relative gene expression to determine the shift in macrophage polarization.

In Vivo Focal Cerebral Ischemic-Reperfusion Injury Model

This protocol evaluates the neuroprotective effects of this compound in a rat model of stroke.

Materials:

-

Male Sprague-Dawley rats

-

Anesthesia (e.g., isoflurane)

-

Nylon monofilament suture

-

This compound

-

Vehicle control

-

Surgical instruments

-

Apparatus for neurological deficit scoring

-

Reagents for immunohistochemistry and TUNEL staining

Procedure:

-

Anesthetize the rats.

-

Induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO) using an intraluminal nylon monofilament suture. The suture is advanced from the external carotid artery into the internal carotid artery to block the origin of the middle cerebral artery.

-

After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.

-

Administer this compound or vehicle control intraperitoneally at specified doses and time points (e.g., immediately after reperfusion).

-

Assess neurological deficits at various time points post-reperfusion using a standardized scoring system.

-

At the end of the experiment (e.g., 24 hours post-reperfusion), euthanize the animals and perfuse the brains.

-

Harvest the brains and prepare sections for analysis.

-

Perform immunohistochemistry to measure the levels of inflammatory markers (e.g., COX-2, iNOS, MMP-9, TNFα, IL-6).

-

Conduct TUNEL staining to assess apoptotic cell death in the ischemic brain regions.

-

Analyze the infarct volume and the levels of inflammatory and apoptotic markers to evaluate the neuroprotective effects of this compound.[7]

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities in preclinical studies, suggesting its therapeutic potential for various conditions.

-

Anti-diabetic Effects: In animal models of type 2 diabetes, such as the Zucker diabetic fatty rat, oral administration of this compound has been shown to reduce plasma glucose levels and improve insulin sensitivity.[3][5]

-

Anti-inflammatory Properties: this compound exhibits potent anti-inflammatory effects by inhibiting the expression of pro-inflammatory mediators. This is achieved, in part, through the suppression of the NF-κB signaling pathway.[7][8]

-

Neuroprotection: In models of cerebral ischemia-reperfusion injury, this compound has been shown to reduce neurological damage, inflammation, and apoptosis.[7] It has also demonstrated neuroprotective effects against TBBPA-induced neurotoxicity in primary neocortical cells.[9]

-

Macrophage Polarization: this compound promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which is beneficial in inflammatory conditions and for tissue repair.[8]

-

Gene Regulation: this compound modulates the expression of a wide range of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. For example, it has been shown to upregulate the expression of IL-10 and downregulate the expression of COX-2 and NOS2.[8]

Conclusion

This compound is a highly potent and selective PPARγ agonist with a distinct chemical structure from the TZD class of drugs. Its ability to effectively activate PPARγ and modulate key signaling pathways has been demonstrated in a variety of in vitro and in vivo models. The anti-diabetic, anti-inflammatory, and neuroprotective properties of this compound highlight its potential as a therapeutic agent for a range of diseases. The detailed experimental protocols and quantitative data presented in this guide are intended to support further investigation into the mechanisms of action and therapeutic applications of this promising compound. As of the current knowledge, there are no publicly available records of this compound entering clinical trials. Further research is warranted to explore its full therapeutic potential and safety profile in clinical settings.

References

- 1. www2.med.muni.cz [www2.med.muni.cz]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Rodent models of focal cerebral ischemia: procedural pitfalls and translational problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PPAR-γ Agonist this compound Targeted to Macrophages with Dendrimer–Graphene Nanostars Reduces Liver Fibrosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

GW1929: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pharmacodynamics

GW1929 is a synthetic N-aryl tyrosine derivative that functions as a potent and selective agonist for the PPARγ nuclear receptor.[1][2] Its mechanism of action involves binding to the ligand-binding domain of PPARγ, leading to a conformational change that promotes the recruitment of coactivator proteins and subsequent regulation of target gene expression. These genes are primarily involved in glucose and lipid metabolism, as well as inflammation.

In Vitro Potency and Selectivity

This compound exhibits high-affinity binding to human and murine PPARγ and demonstrates significant potency in cell-based transactivation assays.[3][4] The compound shows marked selectivity for PPARγ over other PPAR isoforms (α and δ).[3][5]

| Parameter | Species | Value | Reference |

| pKi | Human PPARγ | 8.84 | [3][5] |

| Ki | Human PPARγ | 1.4 nM | [2] |

| pEC50 | Human PPARγ | 8.56 | [3][5] |

| EC50 | Human PPARγ | 6.2 nM (in cell-based transactivation assays) | [4] |

| pEC50 | Murine PPARγ | 8.27 | [3][5] |

| EC50 | Murine PPARγ | 13 nM (in cell-based transactivation assays) | [4] |

| Selectivity | PPARα & PPARδ | >1000-fold selectivity over other PPAR subtypes | [2] |

Preclinical Efficacy

-

Anti-diabetic Effects: Oral administration of this compound has been shown to decrease non-fasted plasma glucose levels, improve insulin sensitivity, and possess antilipolytic efficacy in Zucker diabetic fatty (ZDF) rats.[3]

-

Neuroprotective Effects: this compound has demonstrated neuroprotective potential by suppressing neuronal apoptosis and showing anti-inflammatory effects in cell culture models.[5]

-

Anti-inflammatory Effects: The compound significantly reduces the levels of pro-inflammatory markers such as COX-2, iNOS, MMP-9, TNFα, and IL-6.[5]

Pharmacokinetics

Based on the available literature, quantitative pharmacokinetic parameters for this compound, such as half-life, clearance, volume of distribution, and oral bioavailability, are not publicly available. The compound is consistently described as "orally active" in various animal models, which indicates that it is absorbed from the gastrointestinal tract and reaches systemic circulation to exert its pharmacological effects.[1][3] However, without specific data, a detailed pharmacokinetic profile cannot be constructed.

Experimental Protocols

PPARγ Binding Assay (Scintillation Proximity Assay)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the PPARγ ligand-binding domain (LBD).

-

Materials:

-

Bacterially expressed and purified biotinylated PPARγ LBD

-

Streptavidin-modified scintillation proximity assay (SPA) beads

-

[3H]BRL 49653 (radioligand)

-

Test compound (this compound)

-

Assay buffer

-

96-well microplates

-

-

Procedure:

-

Pre-bind the biotinylated PPARγ LBD to the streptavidin-modified SPA beads.

-

In a 96-well plate, add the assay buffer, the PPARγ LBD-bound SPA beads, and 10 nM of [3H]BRL 49653.

-

Add varying concentrations of this compound to the wells.

-

Incubate the plate to allow for competitive binding to reach equilibrium.

-

Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is proportional to the amount of [3H]BRL 49653 bound to the receptor.

-

Calculate the Ki value for this compound based on the displacement of the radioligand.[3]

-

Cell-Based Transactivation Assay

This assay determines the functional potency of a compound to activate the PPARγ receptor in a cellular context.

-

Materials:

-

HEK 293H cells engineered to express a reporter gene (e.g., β-lactamase) under the control of a PPARγ-responsive promoter (UAS).

-

The cells are also transduced with a fusion protein of the GAL4 DNA-binding domain and the PPARγ ligand-binding domain.

-

Test compound (this compound)

-

Cell culture medium and reagents

-

LiveBLAzer™-FRET B/G Substrate

-

384-well black-walled, poly-D-lysine coated assay plates

-

-

Procedure:

-

Serum starve the PPARγ-UAS-bla HEK 293H cells for 24 hours.

-

Plate the cells (e.g., 30,000 cells/well) in a 384-well plate.

-

Stimulate the cells with varying concentrations of this compound in the presence of 0.5% DMSO for 16 hours.

-

Load the cells with LiveBLAzer™-FRET B/G Substrate (1µM final concentration) for 120 minutes.

-

Measure the fluorescence emission at 460 nm and 530 nm using a standard fluorescence plate reader.

-

The ratio of the two emission wavelengths is plotted against the concentration of this compound to determine the EC50 value.[6][7]

-

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound activation of PPARγ.

Experimental Workflow for In Vitro Binding Assay

Caption: Workflow for a PPARγ scintillation proximity binding assay.

PK/PD Relationship of this compound

References

- 1. GW 1929 hydrochloride | PPARγ | Tocris Bioscience [tocris.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PPARγ agonist, crystalline solid | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

The Influence of GW1929 on Gene Expression: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, detailing the effects of the potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, GW1929, on gene expression. This whitepaper is an essential resource for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases, inflammation, and neuroprotection. It provides an in-depth look at the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

This compound is a highly selective, non-thiazolidinedione agonist of PPARγ, a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by this compound initiates a cascade of genomic events that modulate the expression of a wide array of target genes, leading to its observed therapeutic effects. This guide synthesizes findings from multiple studies to present a coherent picture of this compound's action at the molecular level.

Quantitative Analysis of Gene Expression Changes

A key feature of this guide is the presentation of quantitative data on gene expression alterations induced by this compound. The data is compiled from microarray analyses of mouse CD4+FoxP3- T cells transduced with Foxp3 and Pparg1, and then treated with this compound. The following table summarizes the top differentially expressed genes, providing a clear overview of the genomic response to this compound.

| Gene Symbol | Gene Title | logFC | P.Value |

| Upregulated Genes | |||

| Fabp4 | Fatty acid binding protein 4, adipocyte | 2.58 | 1.14E-06 |

| Adipoq | Adiponectin, C1Q and collagen domain containing | 2.31 | 1.14E-06 |

| Cidec | Cell death inducing DFFA like effector c | 2.15 | 1.14E-06 |

| Plin1 | Perilipin 1 | 1.98 | 1.14E-06 |

| Lpl | Lipoprotein lipase | 1.85 | 1.14E-06 |

| Slc2a4 | Solute carrier family 2 (facilitated glucose transporter), member 4 | 1.76 | 2.10E-06 |

| Cd36 | CD36 molecule | 1.63 | 3.35E-06 |

| Acsl1 | Acyl-CoA synthetase long-chain family member 1 | 1.51 | 8.16E-06 |

| Gk | Glycerol kinase | 1.42 | 1.53E-05 |

| Pck1 | Phosphoenolpyruvate carboxykinase 1, cytosolic | 1.33 | 2.87E-05 |

| Downregulated Genes | |||

| Il2 | Interleukin 2 | -2.12 | 1.14E-06 |

| Tnf | Tumor necrosis factor | -1.95 | 1.14E-06 |

| Ifng | Interferon gamma | -1.88 | 1.14E-06 |

| Stat1 | Signal transducer and activator of transcription 1 | -1.71 | 2.10E-06 |

| Irf1 | Interferon regulatory factor 1 | -1.65 | 3.35E-06 |

| Nos2 | Nitric oxide synthase 2, inducible | -1.54 | 8.16E-06 |

| Cox2 (Ptgs2) | Prostaglandin-endoperoxide synthase 2 | -1.47 | 1.53E-05 |

| Mmp9 | Matrix metallopeptidase 9 | -1.38 | 2.87E-05 |

| Il6 | Interleukin 6 | -1.29 | 4.12E-05 |

| Egr1 | Early growth response 1 | -1.15 | 9.87E-05 |

Table 1: Differentially expressed genes in mouse T cells treated with this compound. The data is derived from the analysis of GEO dataset GSE37534. logFC represents the log2 fold change in gene expression compared to vehicle-treated cells.

Core Signaling Pathways Modulated by this compound

This compound exerts its effects on gene expression primarily through the activation of the PPARγ signaling pathway. Upon binding to PPARγ, this compound induces a conformational change that promotes the heterodimerization of PPARγ with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

Furthermore, the activation of PPARγ by this compound has been shown to interact with and modulate other key signaling pathways, including the nuclear factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. These interactions are crucial for the anti-inflammatory effects of this compound.

Caption: this compound signaling pathways.

Detailed Experimental Protocols

To ensure the reproducibility of research in this area, this guide provides detailed methodologies for key experiments. These protocols are designed to be a practical resource for laboratory professionals.

In Vitro Cell Culture and Treatment

-

Cell Culture:

-

Culture target cells (e.g., RAW 264.7 macrophages, primary neocortical cells) in appropriate media and conditions. For example, RAW 264.7 cells are typically grown in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

-

This compound Preparation and Treatment:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Dilute the stock solution in culture media to the desired final concentration (e.g., 10 µM).

-

Replace the existing media of the cultured cells with the this compound-containing media.

-

Include a vehicle control group treated with the same concentration of DMSO.

-

Incubate the cells for the desired treatment duration (e.g., 6, 24, or 48 hours).

-

-

RNA Isolation:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol reagent or a buffer from an RNA isolation kit).

-

Isolate total RNA according to the manufacturer's protocol of the chosen method. This typically involves phase separation, precipitation, and washing steps.

-

Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

-

In Vivo Animal Studies

-

Animal Model and this compound Administration:

-

Use an appropriate animal model (e.g., Zucker diabetic fatty rats, C57BL/6 mice).

-

Administer this compound orally via gavage. The dosage can range from 5 to 20 mg/kg body weight per day.[1]

-

Prepare the this compound solution in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose with 0.1% docusate sodium).

-

Treat a control group with the vehicle only.

-

The treatment duration can vary depending on the study's objectives (e.g., 7 days for metabolic studies).

-

-

Tissue Collection and RNA Extraction:

-

At the end of the treatment period, euthanize the animals according to approved ethical protocols.

-

Dissect and collect the target tissues (e.g., liver, adipose tissue, brain).

-

Immediately snap-freeze the tissues in liquid nitrogen to preserve RNA integrity.

-

Store the tissues at -80°C until RNA extraction.

-

Homogenize the frozen tissue in a lysis buffer and extract total RNA using a suitable kit or method.

-

Gene Expression Analysis (qRT-PCR)

-

Reverse Transcription:

-

Synthesize cDNA from the isolated total RNA using a reverse transcription kit.

-

-

Quantitative PCR:

-

Perform qPCR using a real-time PCR system.

-

Use gene-specific primers for the target genes and a reference gene (e.g., GAPDH, β-actin).

-

The relative gene expression can be quantified using the comparative threshold cycle (ΔΔCT) method.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound on gene expression.

Caption: Experimental workflow.

This technical guide serves as a valuable tool for researchers, providing the necessary information to design and execute experiments to further elucidate the multifaceted roles of this compound in health and disease.

References

In Vitro vs. In Vivo Effects of GW1929: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW1929 is a potent and selective, non-thiazolidinedione agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key nuclear receptor regulating lipid and glucose metabolism, inflammation, and cellular differentiation. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of this compound, presenting a comparative analysis of its activity in cellular systems versus whole-organism models. The document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying signaling pathways to facilitate a deeper understanding of this compound's mechanism of action and therapeutic potential.

Introduction

This compound has emerged as a valuable research tool for investigating the physiological and pathophysiological roles of PPARγ. Its high selectivity and potency make it a model compound for studying the therapeutic implications of PPARγ activation in a range of diseases, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions.[1][2] This guide aims to bridge the gap between cellular and organismal studies by providing a detailed comparison of the effects of this compound in different experimental settings.

Mechanism of Action

This compound exerts its effects by binding to and activating PPARγ.[3] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR).[4] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5] This signaling cascade ultimately leads to a wide array of biological responses, including improved insulin sensitivity, anti-inflammatory effects, and regulation of cellular apoptosis.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data on the in vitro and in vivo effects of this compound, as reported in the scientific literature.

Table 1: In Vitro Effects of this compound

| Parameter | Species/Cell Line | Value | Effect | Reference(s) |

| Binding Affinity (pKi) | Human PPARγ | 8.84 | High-affinity binding | [2][7][8] |

| Human PPARα | < 5.5 | Selective for PPARγ | [7][8] | |

| Human PPARδ | < 6.5 | Selective for PPARγ | [7][8] | |

| Potency (pEC50) | Human PPARγ | 8.56 | Potent activation | [2][7][8] |

| Murine PPARγ | 8.27 | Potent activation | [2][7][8] | |

| IC50 | L-type Voltage-Dependent Calcium Channel (VDCC) Currents | Not specified | 5.0 μM | Inhibition, leading to arterial relaxation |

| Myogenic Tone in Rat Mesenteric Arteries | Rat | 6.3 µmol/l | Relaxation of arteries | |

| Neuroprotection | Mouse Primary Neocortical Cells | 10 μM | Inhibition of TBBPA-induced caspase-3 increase and LDH release | [7][8][9] |

| Anti-inflammatory | Not specified | 10 μM | Significant reduction in COX-2, iNOS, MMP-9, TNFα, and IL-6 levels | [7] |

| Renal Protection | Human Kidney 2 (HK2) cells | 0-40 µM | Rescued cell viability suppressed by cisplatin | [10] |

Table 2: In Vivo Effects of this compound

| Animal Model | Dosage | Route of Administration | Observed Effects | Reference(s) |

| Zucker Diabetic Fatty (ZDF) Rats | 0.5, 1, 5 mg/kg | Oral (p.o.) | Decreased nonfasted plasma glucose levels after 14 days | [8] |

| Zucker Diabetic Fatty (ZDF) Rats | 1, 5 mg/kg | Oral (p.o.) | Increased glucose-stimulated insulin secretion | [8] |

| Tumor-bearing Mice (Experimental Cachexia) | 10 mg/kg body weight | Not specified | Amelioration of muscle loss | [7] |

| Gerbils (Global Cerebral Ischemia-Reperfusion) | Not specified | Not specified | Ameliorated neurological deficits, hyperlocomotion, and cognitive deficits | [11][12] |

| Rats (Focal Cerebral Ischemia-Reperfusion) | Not specified | Not specified | Attenuated neurological damage and reduced brain infarction | [6] |

| C57BL/6 Mice (Cisplatin-induced Nephrotoxicity) | 10 mg/kg | Intraperitoneal (i.p.) | Attenuated nephrotoxicity, reduced BUN and SCr levels | [13][14] |

| Wild-type Mice | 10 mg/kg body weight | Oral gavage | Elevated ROS levels in lung alveolar epithelial cells | [15] |

| Mice with Liver Fibrosis | 5 - 20 mg/kg (conventional dose) | Not specified | Systemic treatment | [4][15] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to study the effects of this compound.

In Vitro Assays

-

Cell Culture: Various cell lines are used, including human kidney 2 (HK2) cells, primary neocortical cells from mice, and 3T3-L1 adipocytes.[9][10] Cells are cultured in appropriate media and conditions before treatment with this compound.

-

Cell Viability Assays: To assess the cytotoxic or protective effects of this compound, assays like the Methyl Thiazolyl Tetrazolium (MTT) assay are employed.[13] These colorimetric assays measure the metabolic activity of cells, which is indicative of their viability.

-

Apoptosis Assays: Apoptosis or programmed cell death is quantified using methods such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining and flow cytometry.[11][13] The TUNEL assay detects DNA fragmentation, a hallmark of apoptosis.

-

Western Blotting: This technique is used to measure the expression levels of specific proteins. For instance, the expression of PPARγ, inflammatory markers (e.g., COX-2, iNOS), and apoptotic proteins (e.g., caspase-3) can be analyzed following this compound treatment.[7]

-

Immunofluorescence Staining: This method is used to visualize the localization and expression of proteins within cells. For example, it can be used to confirm the expression and nuclear translocation of PPARγ in HK2 cells.[7]

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[13] The fluorescence intensity correlates with the amount of ROS produced.

-

Calcium Channel Current Measurement: The effect of this compound on L-type voltage-dependent calcium channels (VDCC) can be assessed using patch-clamp electrophysiology techniques on isolated smooth muscle cells.[16]

In Vivo Studies

-

Animal Models: A variety of animal models are utilized to study the systemic effects of this compound, including Zucker diabetic fatty (ZDF) rats for metabolic studies, gerbils and rats for cerebral ischemia models, and C57BL/6 mice for models of nephrotoxicity and liver fibrosis.[4][6][8][11][13]

-

Drug Administration: this compound is typically administered orally (p.o.) via gavage or intraperitoneally (i.p.).[8][13] The vehicle used for dissolution often includes DMSO, PEG300, Tween-80, and saline.[8]

-

Assessment of Neurological Function: In cerebral ischemia models, neurological deficits are scored based on behavioral tests. Cognitive function can be assessed using tests like the passive avoidance test.[11]

-

Evaluation of Renal Function: Kidney function is evaluated by measuring the levels of blood urea nitrogen (BUN) and serum creatinine (SCr).[13]

-

Histopathological Analysis: Tissues of interest (e.g., brain, kidney, liver) are collected, sectioned, and stained (e.g., with hematoxylin-eosin) for morphological examination.[13]

-

Immunohistochemistry and TUNEL Staining: These techniques are applied to tissue sections to assess the expression of specific proteins (e.g., iNOS, MMP-9) and to detect apoptotic cells, respectively.[6][11]

-

Measurement of Inflammatory Markers: Levels of inflammatory cytokines such as TNFα and IL-6 in tissue homogenates or serum are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[6][11]

Signaling Pathways and Visualizations

The activation of PPARγ by this compound triggers a complex network of signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways and experimental workflows.

Core PPARγ Signaling Pathway

Caption: Core signaling pathway of this compound via PPARγ activation.

Anti-inflammatory Signaling Cascade

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. PPAR-γ Agonist this compound Targeted to Macrophages with Dendrimer–Graphene Nanostars Reduces Liver Fibrosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peroxisome proliferator-activated receptors: Key regulators of tumor progression and growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ameliorative effects of this compound, a nonthiazolidinedione PPARγ agonist, on inflammation and apoptosis in focal cerebral ischemic-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PPAR-γ agonist this compound but not antagonist GW9662 reduces TBBPA-induced neurotoxicity in primary neocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. This compound: a nonthiazolidinedione PPARγ agonist, ameliorates neurological damage in global cerebral ischemic-reperfusion injury through reduction in inflammation and DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Roles of Peroxisome Proliferator-Activated Receptor Gamma on Brain and Peripheral Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound (an agonist of PPARγ) inhibits excessive production of reactive oxygen species in cisplatin-stimulated renal tubular epithelial cells, hampers cell apoptosis, and ameliorates renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

GW1929: A Technical Guide for Metabolic Disease Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GW1929, a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows for its application in the study of metabolic diseases.

Introduction to this compound

This compound is a non-thiazolidinedione (TZD) N-aryl tyrosine-based agonist of PPARγ.[1] As a member of the nuclear receptor superfamily, PPARγ is a critical regulator of adipogenesis, lipid metabolism, and glucose homeostasis.[2] Activation of PPARγ by agonists like this compound modulates the expression of a suite of genes involved in these metabolic processes, making it a valuable tool for investigating the pathophysiology of metabolic disorders such as type 2 diabetes and insulin resistance.

Mechanism of Action

This compound exerts its effects by binding to and activating PPARγ. Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR).[3] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the recruitment of coactivator proteins and subsequent regulation of gene transcription.[2][3] This signaling cascade ultimately results in improved insulin sensitivity, enhanced glucose uptake, and regulation of lipid metabolism.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Species | Receptor | Value | Reference |

| pKi | Human | PPARγ | 8.84 | [4] |

| Ki | Human | PPARγ | 1.4 nM | [1] |

| pEC50 | Human | PPARγ | 8.56 | [4] |

| pEC50 | Murine | PPARγ | 8.27 | [4] |

| pEC50 | Human | PPARα | < 5.5 | [4] |

| pEC50 | Human | PPARδ | < 6.5 | [4] |

Table 2: In Vivo Efficacy of this compound in Zucker Diabetic Fatty (ZDF) Rats

| Dosage | Duration | Effect on Non-fasted Plasma Glucose | Effect on Glucose-Stimulated Insulin Secretion | Reference |

| 0.5, 1, 5 mg/kg (p.o.) | 14 days | Highly decreased | - | [4] |

| 1, 5 mg/kg (p.o.) | 14 days | - | Increased | [4] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core signaling pathway of this compound and a typical experimental workflow for its evaluation.

Figure 1: Simplified signaling pathway of this compound action.

Figure 2: General experimental workflow for studying this compound.

Experimental Protocols

In Vitro PPARγ Transactivation Assay

This protocol is designed to measure the ability of this compound to activate PPARγ-mediated gene transcription in a cell-based reporter assay.

Materials:

-

HEK293 cells

-

DMEM supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin

-

PPARγ expression plasmid

-

Luciferase reporter plasmid containing PPREs (e.g., tk-PPREx3-luc)

-

Internal control plasmid (e.g., pEGFP-N1)

-

Transfection reagent (e.g., calcium phosphate)

-

This compound stock solution in DMSO

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293 cells in 10 cm dishes at a density of 6 x 10^6 cells/dish and culture for 18 hours.[5]

-

Transfection: Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the internal control plasmid using a suitable transfection method.[5]

-

Cell Plating: After 6 hours of transfection, trypsinize the cells and plate them into 96-well plates.

-

Compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound or vehicle (DMSO).

-

Incubation: Incubate the cells for 18-24 hours.[5]

-

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.[5]

-

Data Analysis: Normalize the luciferase activity to the internal control (e.g., EGFP fluorescence).[5] Calculate the fold induction relative to the vehicle control and determine the EC50 value.

3T3-L1 Adipocyte Glucose Uptake Assay

This protocol measures the effect of this compound on glucose uptake in differentiated 3T3-L1 adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes in 12- or 24-well plates

-

DMEM with 10% FBS

-

Krebs-Ringer-HEPES (KRH) buffer

-

This compound

-

Insulin

-

2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 6-NBDG)

-

Phloretin (glucose transport inhibitor)

-

Cell lysis buffer (e.g., 0.1% SDS)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.

-

Compound Treatment: Treat differentiated adipocytes with the desired concentration of this compound or vehicle for 24-48 hours.

-

Serum Starvation: Serum-starve the cells in DMEM for 2-4 hours.

-

Washing and Pre-incubation: Wash the cells with KRH buffer and pre-incubate in KRH buffer for 30 minutes.

-

Insulin Stimulation: Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.

-

Glucose Uptake: Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose (e.g., 0.1 µCi/mL) or 6-NBDG for 5-10 minutes.

-

Stopping the Reaction: Stop the uptake by adding ice-cold KRH buffer containing phloretin.

-

Washing: Wash the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells with lysis buffer.

-

Measurement:

-

For radiolabeled glucose, measure the radioactivity in the cell lysate using a scintillation counter.

-

For fluorescent glucose, measure the fluorescence using a plate reader.

-

-

Data Analysis: Normalize the glucose uptake to the protein concentration of the cell lysate.

In Vivo Study in Zucker Diabetic Fatty (ZDF) Rats

This protocol outlines a general procedure for evaluating the anti-diabetic effects of this compound in the ZDF rat model of type 2 diabetes.

Materials:

-

Male Zucker diabetic fatty (ZDF) rats

-

Lean littermates as controls

-

This compound

-

Vehicle for oral administration (e.g., 0.5% hydroxypropyl methylcellulose with 0.1% docusate sodium)

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes)

-

Glucose meter

-

Kits for measuring plasma triglycerides, free fatty acids, and insulin.

Procedure:

-

Animal Acclimation: Acclimate the ZDF rats and lean controls to the housing conditions for at least one week.

-

Baseline Measurements: Before starting the treatment, collect baseline blood samples to measure fasting glucose, triglycerides, free fatty acids, and insulin levels.

-

Drug Administration: Administer this compound or vehicle daily via oral gavage at the desired doses (e.g., 0.5, 1, 5 mg/kg) for the duration of the study (e.g., 14 days).[4]

-

Monitoring: Monitor food and water intake, and body weight regularly.

-

Blood Sampling: Collect blood samples at specified time points (e.g., weekly and at the end of the study) for the analysis of metabolic parameters. Blood can be collected from the tail vein.

-

Glucose Tolerance Test (Optional): Perform an oral or intraperitoneal glucose tolerance test at the end of the study to assess glucose disposal.

-

Tissue Collection: At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, muscle) for further analysis (e.g., gene expression, histology).

-

Data Analysis: Analyze the changes in metabolic parameters over time and compare the effects of different doses of this compound to the vehicle control group.

Conclusion

This compound is a powerful research tool for elucidating the role of PPARγ in metabolic diseases. Its high potency and selectivity make it an ideal compound for both in vitro and in vivo studies aimed at understanding the molecular mechanisms of insulin resistance, dyslipidemia, and other metabolic dysfunctions. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments utilizing this compound to advance our understanding of metabolic diseases and to explore novel therapeutic strategies.

References

- 1. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PPAR-γ Agonist this compound Targeted to Macrophages with Dendrimer–Graphene Nanostars Reduces Liver Fibrosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

The Role of GW1929 in Macrophage Polarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthetic peroxisome proliferator-activated receptor gamma (PPARγ) agonist, GW1929, and its critical role in modulating macrophage polarization. Macrophage polarization, the process by which macrophages adopt distinct functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2), is a key determinant in the progression of various inflammatory diseases and a promising target for therapeutic intervention. This compound has emerged as a potent tool for driving macrophages towards the M2 phenotype, thereby promoting tissue repair and resolution of inflammation. This document details the molecular mechanisms of this compound action, provides comprehensive quantitative data from relevant studies, outlines detailed experimental protocols for in vitro analysis, and presents visual representations of the associated signaling pathways and experimental workflows.

Introduction to Macrophage Polarization and PPARγ

Macrophages are highly plastic immune cells that exhibit a spectrum of activation states in response to microenvironmental cues. The two major polarization states are the classically activated (M1) and the alternatively activated (M2) macrophages. M1 macrophages, typically induced by interferon-gamma (IFN-γ) and lipopolysaccharide (LPS), are pro-inflammatory and play a role in host defense. Conversely, M2 macrophages, stimulated by cytokines such as interleukin-4 (IL-4) and IL-13, are involved in the resolution of inflammation, tissue remodeling, and wound healing.[1]

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that functions as a ligand-activated transcription factor.[2] Upon activation by agonists like this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR).[3] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their transcriptional activation.[3][4] PPARγ activation is a key regulator of macrophage polarization, promoting an M2 phenotype while suppressing M1 characteristics.[2][5]

This compound: A Potent PPARγ Agonist

This compound is a selective and potent, non-thiazolidinedione agonist of PPARγ.[5] Its ability to activate PPARγ makes it a valuable research tool for studying the downstream effects of PPARγ signaling and a potential therapeutic agent for diseases characterized by excessive M1 macrophage activity.

Quantitative Data on this compound-Mediated Macrophage Polarization

The following tables summarize the quantitative effects of this compound on macrophage polarization markers from in vitro studies.

Table 1: Effect of DGNS-GW1929 on Gene Expression in TNF-α-stimulated RAW 264.7 Macrophages

| Gene | Treatment | Fold Change vs. Control | Reference |

| IL-10 | DGNS-GW1929 | Increased | [6] |

| NOS2 | DGNS-GW1929 | Decreased | [6] |

| COX-2 | DGNS-GW1929 | Decreased | [6] |

| MRC1 | DGNS-GW1929 | No significant change | [6] |

| ARG1 | DGNS-GW1929 | No significant change | [6] |

DGNS-GW1929 refers to this compound conjugated to dendrimer-graphene nanostars. The study did not provide specific fold-change values but indicated the direction of change.

Table 2: Effect of Unconjugated this compound on Gene and Protein Expression in Palmitic Acid (PA)-treated RAW 264.7 Macrophages

| Marker | Treatment (20 µmol/L this compound) | Effect on PA-induced changes | Reference |

| M1 Markers | |||

| iNOS (mRNA) | This compound | Significantly decreased | [7] |

| TNF-α (mRNA) | This compound | Significantly decreased | [7] |

| IL-6 (mRNA) | This compound | Significantly decreased | [7] |

| p-IKKα/β (protein) | This compound | Decreased | [7] |

| p-IκBα (protein) | This compound | Decreased | [7] |

| p-NF-κBp65 (protein) | This compound | Decreased | [7] |

| M2 Markers | |||

| Arg-1 (mRNA) | This compound | Significantly increased | [7] |

| Mrc1 (mRNA) | This compound | Significantly increased | [7] |

| IL-10 (mRNA) | This compound | Significantly increased | [7] |

| PPARγ (protein) | This compound | Increased | [7] |

This study demonstrates that unconjugated this compound effectively counteracts the pro-inflammatory (M1) effects of palmitic acid and promotes an anti-inflammatory (M2) phenotype.

Signaling Pathways of this compound in Macrophage Polarization

This compound exerts its effects on macrophage polarization primarily through the activation of PPARγ, which in turn modulates gene expression through two main mechanisms: trans-activation and trans-repression.

-

Trans-activation: Upon binding this compound, PPARγ heterodimerizes with RXR and binds to PPREs in the promoter regions of M2-associated genes, such as CD36 and ARG1, leading to their increased expression.[5][8] This promotes an anti-inflammatory and tissue-reparative macrophage phenotype.

-

Trans-repression: The activated PPARγ complex can also physically interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[5] This prevents the transcription of M1-associated genes, including NOS2, COX2, TNF-α, and IL-6, thereby suppressing the pro-inflammatory response.[5][7]

Experimental Protocols

In Vitro Macrophage Polarization

This protocol describes the polarization of the murine macrophage cell line RAW 264.7.

Materials:

-

RAW 264.7 cells (ATCC TIB-71)

-

DMEM with high glucose, supplemented with 10% FBS and 1% penicillin-streptomycin

-

Recombinant murine IFN-γ (for M1 polarization)

-

Lipopolysaccharide (LPS) (for M1 polarization)

-

Recombinant murine IL-4 (for M2 polarization)

-

This compound

-

6-well tissue culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well in complete DMEM and allow them to adhere overnight.

-

M0 (Unpolarized) Macrophages: For the control group, replace the medium with fresh complete DMEM.

-

M1 Polarization: To induce M1 polarization, replace the medium with fresh complete DMEM containing IFN-γ (20 ng/mL) and LPS (100 ng/mL).

-

M2 Polarization: To induce M2 polarization, replace the medium with fresh complete DMEM containing IL-4 (20 ng/mL).

-

This compound Treatment: For experimental groups, add this compound at the desired concentration (e.g., 1-20 µM) to the M1 or M0 culture medium. A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Harvesting: After incubation, cells can be harvested for downstream analysis such as RNA extraction for qPCR or protein extraction for Western blotting. The cell culture supernatant can also be collected for cytokine analysis (e.g., ELISA).

Quantitative Real-Time PCR (qPCR)

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for target genes (e.g., Nos2, Tnf, Il6, Arg1, Mrc1, Il10) and a housekeeping gene (e.g., Gapdh, Actb)

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from polarized and treated macrophages using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.

-

qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.

Flow Cytometry

Materials:

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 2% FBS and 0.02% sodium azide)

-

Fc block (anti-CD16/CD32 antibody)

-

Fluorochrome-conjugated antibodies against macrophage surface markers (e.g., F4/80, CD11b, CD86 for M1; CD206 for M2)

-

Fixation/permeabilization buffer (for intracellular staining)

-

Fluorochrome-conjugated antibodies for intracellular markers (e.g., iNOS for M1, Arginase-1 for M2)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Gently scrape the adherent macrophages and transfer them to FACS tubes.

-

Washing: Wash the cells with cold PBS.

-

Fc Block: Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.

-

Surface Staining: Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with FACS buffer.

-

Fixation and Permeabilization (for intracellular staining): If staining for intracellular markers, fix and permeabilize the cells using a commercial kit according to the manufacturer's protocol.

-

Intracellular Staining: Add the fluorochrome-conjugated intracellular antibodies and incubate for 30-60 minutes at room temperature in the dark.

-

Washing: Wash the cells with permeabilization buffer and then with FACS buffer.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells expressing M1 and M2 markers.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effect of this compound on macrophage polarization.

Conclusion

This compound is a powerful pharmacological tool for inducing M2 macrophage polarization through the activation of PPARγ. Its ability to suppress pro-inflammatory M1 markers while upregulating anti-inflammatory M2 markers highlights its therapeutic potential in a range of inflammatory disorders. This guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively utilize this compound in their studies of macrophage biology and to explore its potential in drug development. The provided signaling pathway and experimental workflow diagrams offer a clear visual aid for understanding the molecular mechanisms and practical steps involved in this area of research.

References

- 1. Frontiers | Parsing the Role of PPARs in Macrophage Processes [frontiersin.org]

- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PPARγ1 and LXRα face a new regulator of macrophage cholesterol homeostasis and inflammatory responsiveness, AEBP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parsing the Role of PPARs in Macrophage Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PPAR-γ Agonist this compound Targeted to Macrophages with Dendrimer–Graphene Nanostars Reduces Liver Fibrosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A glimpse of the connection between PPARγ and macrophage [frontiersin.org]

- 7. PPARG: Gene Expression Regulation and Next-Generation Sequencing for Unsolved Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PPARs and molecular mechanisms of transrepression - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Properties of GW1929

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

GW1929 is a potent and selective, non-thiazolidinedione agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] As a ligand-activated transcription factor, PPARγ is a key regulator of lipid and glucose metabolism, adipocyte differentiation, and, critically, inflammation.[2] this compound exerts its significant anti-inflammatory effects primarily through the activation of PPARγ, which in turn modulates inflammatory signaling pathways, most notably by antagonizing the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB).[2][3] This document provides a comprehensive overview of the molecular mechanisms, experimental validation, and quantitative effects of this compound as an anti-inflammatory agent.

Core Mechanism of Action: PPARγ Activation

This compound is a high-affinity ligand for PPARγ, binding with a pKi of 8.84 for the human receptor and exhibiting over 1,000-fold selectivity against other PPAR subtypes (PPARα and PPARδ).[1][4] The fundamental mechanism of this compound's action begins with its binding to and activation of PPARγ.

Upon activation by this compound, PPARγ undergoes a conformational change, leading it to heterodimerize with the Retinoid X Receptor (RXR).[2] This this compound-PPARγ-RXR complex then translocates to the nucleus, where it acts as a transcription factor. Its anti-inflammatory effects are mediated through two primary genomic pathways: transactivation and transrepression .

-

Transactivation: The complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This action upregulates the expression of anti-inflammatory genes, such as IL-10.[2]

-

Transrepression: This is the principal mechanism for this compound's anti-inflammatory effects. The activated PPARγ-RXR complex interferes with the transcriptional activity of other signaling pathways without directly binding to DNA. It antagonizes pro-inflammatory transcription factors like NF-κB and Activator Protein-1 (AP-1), preventing them from inducing the expression of genes that drive inflammation.[2][3]

Signaling Pathways Modulated by this compound

The anti-inflammatory efficacy of this compound is intrinsically linked to its ability to suppress pro-inflammatory signaling cascades.

The PPARγ Activation and NF-κB Transrepression Pathway

The most critical anti-inflammatory function of this compound is the transrepression of the NF-κB pathway. In an inflammatory state, signaling molecules like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharides (LPS) activate the IκB kinase (IKK) complex.[5] IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6][7]

Activation of PPARγ by this compound interferes with this process. The PPARγ-RXR complex can physically interact with components of the NF-κB complex or associated co-activators, preventing NF-κB from binding to its target DNA sequences and initiating transcription.[2][3] This effectively blocks the production of key inflammatory mediators.

Caption: this compound-mediated PPARγ activation and transrepression of the NF-κB pathway.

Macrophage Polarization

This compound plays a crucial role in regulating macrophage phenotype. It promotes a switch from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[2][8] This is achieved by downregulating M1-associated pro-inflammatory factors (e.g., TNF-α, iNOS, COX-2) and upregulating M2-associated anti-inflammatory mediators like Interleukin-10 (IL-10).[2] This phenotypic switch is a key component of resolving inflammation and promoting tissue repair.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified across various experimental models. The following table summarizes key findings.

| Inflammatory Marker | Experimental Model | Treatment Details | Observed Effect | Reference(s) |

| TNF-α | Focal Cerebral Ischemic-Reperfusion (IR) in rats | 1 mg/kg, i.p. | Significant reduction in protein levels | [6] |

| Global Cerebral IR in gerbils | 1 mg/kg, i.p. | Significant reduction in protein levels | [7] | |

| IL-6 | Focal Cerebral IR in rats | 1 mg/kg, i.p. | Significant reduction in protein levels | [6] |

| Global Cerebral IR in gerbils | 1 mg/kg, i.p. | Significant reduction in protein levels | [7] | |

| COX-2 | Focal Cerebral IR in rats | 1 mg/kg, i.p. | Significant reduction in expression | [6] |

| TNF-α stimulated macrophages (in vitro) | - | Decreased gene and protein expression | [2] | |

| iNOS | Focal Cerebral IR in rats | 1 mg/kg, i.p. | Significant reduction in expression | [6] |

| Global Cerebral IR in gerbils | 1 mg/kg, i.p. | Significant reduction in immunoreactivity | [7] | |

| MMP-9 | Focal Cerebral IR in rats | 1 mg/kg, i.p. | Significant reduction in expression | [6] |

| Global Cerebral IR in gerbils | 1 mg/kg, i.p. | Significant reduction in immunoreactivity | [7] | |

| IL-10 | Macrophages treated with DGNS-GW (in vitro) | - | Increased expression | [2] |

| Caspase-3 Activity | TBBPA-induced neurotoxicity in neocortical cells | 10 µM this compound | Inhibition of TBBPA-induced increase | [4][9] |

| LDH Release | TBBPA-induced neurotoxicity in neocortical cells | 10 µM this compound | Inhibition of TBBPA-stimulated release | [4][9] |

Note: DGNS-GW refers to a dendrimer-graphene nanostar delivery system for this compound.[2]

Experimental Protocols and Methodologies

The anti-inflammatory properties of this compound have been validated through a variety of in vivo and in vitro experimental models.

In Vivo Model: Focal Cerebral Ischemic-Reperfusion Injury

This model is used to assess the neuroprotective and anti-inflammatory effects of compounds in the context of stroke.

-

Protocol Overview:

-

Animal Model: Male Wistar rats are typically used.

-

Induction of Ischemia: Anesthesia is administered, and the middle cerebral artery is occluded (MCAO) for a period of 2 hours using an intraluminal filament.

-

Reperfusion: The filament is withdrawn after 2 hours to allow blood flow to resume.

-

Drug Administration: this compound (e.g., 1 mg/kg) or vehicle is administered intraperitoneally (i.p.) at the time of reperfusion and subsequently at defined intervals.

-

Assessment (after 24-48h):

-

Neurological Deficit Scoring: Animals are evaluated for motor and sensory deficits.

-

Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarcted area.

-

Biochemical Analysis: Brain tissue from the ischemic hemisphere is homogenized. Levels of inflammatory markers (TNF-α, IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protein Expression Analysis: Western blotting is used to measure the expression levels of proteins like COX-2, iNOS, and MMP-9.

-

Apoptosis Assessment: In Situ Nick-End Labeling (TUNEL) staining is performed on brain sections to detect apoptotic DNA fragmentation.[6][7]

-

-